molecular formula C5H12Cl2N4 B13447568 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride

1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride

Cat. No.: B13447568
M. Wt: 199.08 g/mol
InChI Key: JTAVYFGUYKVJDB-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is a chemical compound with the empirical formula C5H12Cl2N4 and a molecular weight of 199.08 g/mol It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride typically involves the reaction of 1,2,4-triazole with appropriate alkylating agents. One common method involves the alkylation of 1,2,4-triazole with 3-chloropropan-1-amine under basic conditions, followed by the formation of the dihydrochloride salt . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as crystallization, filtration, and drying are commonly employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Mechanism of Action

The mechanism of action of 1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets. For instance, in the context of its potential anticancer activity, the nitrogen atoms in the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity . This interaction can disrupt the metabolic processes of cancer cells, leading to their death. Additionally, the compound can form hydrogen bonds with various biological targets, enhancing its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its ability to form hydrogen bonds and coordinate with metal ions makes it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C5H12Cl2N4

Molecular Weight

199.08 g/mol

IUPAC Name

1-(1H-1,2,4-triazol-5-yl)propan-2-amine;dihydrochloride

InChI

InChI=1S/C5H10N4.2ClH/c1-4(6)2-5-7-3-8-9-5;;/h3-4H,2,6H2,1H3,(H,7,8,9);2*1H

InChI Key

JTAVYFGUYKVJDB-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC=NN1)N.Cl.Cl

Origin of Product

United States

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